An In-depth Technical Guide to 1-Aminopyrrolidin-2-one: Chemical Properties, Structure, and Synthetic Methodologies
An In-depth Technical Guide to 1-Aminopyrrolidin-2-one: Chemical Properties, Structure, and Synthetic Methodologies
Abstract
This technical guide provides a comprehensive overview of 1-aminopyrrolidin-2-one, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. The guide delves into its core chemical and physical properties, elucidates its molecular structure, and presents a detailed protocol for its synthesis. Furthermore, it explores the compound's relevance as a versatile building block in the development of novel therapeutics, supported by an analysis of its spectroscopic characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this important chemical entity.
Introduction
The pyrrolidin-2-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its prevalence in both natural products and synthetic pharmaceuticals underscores its importance as a versatile template for drug design. 1-Aminopyrrolidin-2-one, a key derivative of this scaffold, serves as a valuable intermediate in the synthesis of a wide array of more complex molecules with diverse pharmacological activities.[3] The introduction of the amino group at the 1-position provides a reactive handle for further functionalization, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents. This guide aims to provide a detailed exposition of the chemical properties, structural features, and synthetic routes to 1-aminopyrrolidin-2-one, thereby facilitating its application in research and development.
Molecular Structure and Chemical Properties
1-Aminopyrrolidin-2-one, with the chemical formula C₄H₈N₂O, possesses a five-membered lactam ring with an amino group attached to the ring nitrogen.[4] This unique structural arrangement imparts a specific set of chemical and physical properties that are crucial for its reactivity and application in synthesis.
Structural Elucidation
The molecular structure of 1-aminopyrrolidin-2-one is characterized by a planar amide group within the five-membered ring. The exocyclic N-amino group introduces a site of basicity and nucleophilicity, which is central to its utility as a synthetic intermediate.
Diagram: Molecular Structure of 1-Aminopyrrolidin-2-one
Caption: Synthetic pathway from γ-butyrolactone to 1-aminopyrrolidin-2-one.
Experimental Protocol
Materials:
-
γ-Butyrolactone (GBL)
-
Hydrazine hydrate (80%)
-
Petroleum ether
-
Acetone
-
Absolute Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, heat γ-butyrolactone (0.01 mol) to 220 °C. [1]2. Carefully add hydrazine hydrate (80%) (0.01 mol) to the heated γ-butyrolactone.
-
Reflux the reaction mixture for 24 hours. [1]4. Upon cooling, a white precipitate of 1-aminopyrrolidin-2-one will form.
-
Collect the precipitate by filtration.
-
Wash the precipitate with petroleum ether and then with acetone to remove any unreacted starting materials and byproducts.
-
Recrystallize the crude product from absolute ethanol to obtain pure 1-aminopyrrolidin-2-one as a white solid. [1] Self-Validation: The purity of the synthesized compound can be confirmed by its melting point, which should be in the range of 85-87 °C. Further validation should be performed using spectroscopic methods as detailed in Section 5.
Applications in Drug Development
The pyrrolidin-2-one scaffold is a cornerstone in drug discovery, with derivatives exhibiting a wide range of biological activities, including antiarrhythmic, antihypertensive, and α-adrenolytic effects. [5]1-Aminopyrrolidin-2-one serves as a key building block for the synthesis of these and other pharmacologically active molecules. [6]Its N-amino group provides a convenient point for diversification, allowing for the generation of libraries of compounds for high-throughput screening.
Derivatives of 1-aminopyrrolidin-2-one have been investigated for their potential as:
-
Antiarrhythmic and Antihypertensive Agents: By incorporating arylpiperazine moieties, novel compounds with significant antiarrhythmic and hypotensive activities have been developed. [5]* Antioxidants: Certain derivatives have demonstrated free radical scavenging activity, suggesting potential applications in conditions associated with oxidative stress. [1]* Antibacterial Agents: Some synthesized derivatives have shown moderate activity against both Gram-positive and Gram-negative bacteria. [7] The versatility of 1-aminopyrrolidin-2-one as an intermediate allows for the strategic design of molecules that can interact with a variety of biological targets. [8]
Diagram: Role in Medicinal Chemistry
Caption: Workflow illustrating the use of 1-aminopyrrolidin-2-one in drug discovery.
Spectroscopic Analysis
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of synthesized 1-aminopyrrolidin-2-one.
Infrared (IR) Spectroscopy
The IR spectrum of 1-aminopyrrolidin-2-one provides key information about its functional groups. A representative IR spectrum is available in the literature. [9] Expected Characteristic Absorptions:
-
N-H Stretching: The primary amino group (-NH₂) is expected to show two absorption bands in the region of 3400-3250 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations.
-
C=O Stretching: A strong absorption band characteristic of the lactam carbonyl group should be observed in the range of 1690-1630 cm⁻¹.
-
C-H Stretching: Absorptions for the aliphatic C-H bonds of the pyrrolidinone ring are expected in the 3000-2850 cm⁻¹ region.
-
N-H Bending: The bending vibration of the N-H bond in the primary amine is typically observed in the 1650-1580 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: As of the time of this writing, detailed, publicly available ¹H and ¹³C NMR spectral data specifically for 1-aminopyrrolidin-2-one (CAS 6837-14-5) is limited. The following are predicted assignments based on the molecular structure and typical chemical shifts for similar compounds.
¹H NMR (Proton NMR):
-
-NH₂ Protons: A broad singlet corresponding to the two protons of the amino group is expected. The chemical shift of this signal can vary depending on the solvent and concentration.
-
-CH₂-C=O Protons: A triplet corresponding to the two protons adjacent to the carbonyl group.
-
-N-CH₂- Protons: A triplet corresponding to the two protons adjacent to the ring nitrogen.
-
-CH₂-CH₂-CH₂- Protons: A multiplet for the two protons on the central carbon of the three-carbon chain in the ring.
¹³C NMR (Carbon-13 NMR):
-
C=O Carbon: A signal in the downfield region, typically around 170-180 ppm, corresponding to the carbonyl carbon of the lactam.
-
-N-CH₂- Carbon: A signal for the carbon atom adjacent to the ring nitrogen.
-
-CH₂-C=O Carbon: A signal for the carbon atom adjacent to the carbonyl group.
-
-CH₂-CH₂-CH₂- Carbon: A signal for the central carbon of the three-carbon chain.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For 1-aminopyrrolidin-2-one, the molecular ion peak (M⁺) is observed at m/z = 100, which corresponds to its molecular weight. [3] Expected Fragmentation Pattern: The fragmentation of the molecular ion is expected to involve the loss of small neutral molecules or radicals. Common fragmentation pathways for amides and amines can be anticipated. Alpha-cleavage adjacent to the amino group or the carbonyl group is a likely fragmentation route.
Safety and Handling
1-Aminopyrrolidin-2-one is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation. [4] Precautionary Measures:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
1-Aminopyrrolidin-2-one is a valuable heterocyclic compound with a well-defined chemical structure and a versatile reactivity profile. Its straightforward synthesis from readily available starting materials makes it an accessible and important building block for medicinal chemists and synthetic organic chemists. The presence of the N-amino group provides a key site for chemical modification, enabling the creation of diverse molecular architectures with a range of pharmacological activities. While further detailed spectroscopic characterization, particularly comprehensive NMR analysis, would be beneficial to the scientific community, the existing data and synthetic protocols provide a solid foundation for the continued exploration and application of this compound in drug discovery and development.
References
- Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal, 38(B), 128-141.
- Furia, M., et al. (2020). An Overview on Chemistry and Biological Importance of Pyrrolidinone.
- Góra, J., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4995.
- Alwan, W. M., et al. (2022). SYNTHESIS, CHARACTERIZATION AND PHARMACEUTICAL STUDIES OF SCHIFF BASE FROM 2-PYRROLIDINONE DERIVATIVE AND IMIDAZOLE- 2-CARBOXALDEHYDE AND CORRESPONDING COMPLEXES WITH METAL (II).
- Malawska, B., et al. (2003). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. Il Farmaco, 58(8), 633-642.
-
Organic Syntheses. Acetone hydrazone. [Link]
-
Organic Syntheses. 4-AMINOBUTYRIC ACID. [Link]
- Pagliarini, G., Cignarella, G., & Testa, E. (1966). [Chemical Investigations on the Behavior of Phenylbutyrolactones. I. Synthesis of Alpha-Phenyl-Gamma-Aminobutyric Acid and of 3-phenylpyrrolidin-2-one of Alpha-Phenyl-Gamma-Butyrolactone. New Method of Synthesis of 1-aminopyrrolidin-2-ones]. Il Farmaco; edizione scientifica, 21(5), 355–369.
-
PubChem. 1-Cyclohexyl-2-pyrrolidone. [Link]
-
PubChem. 2-Pyrrolidinone. [Link]
- Rauf, A., et al. (2020). Antioxidant Activity of some Pyrrolidin-2-One Derivatives.
-
Royal Society of Chemistry. 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. [Link]
-
Royal Society of Chemistry. Copy of 1H NMR and 13C NMR spectra. [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
-
Scribd. FT-IR Spectrum Table. [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
University of Colorado Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]
-
University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- Watson, N. S., et al. (2006). Design and synthesis of orally active pyrrolidin-2-one-based factor Xa inhibitors. Bioorganic & medicinal chemistry letters, 16(14), 3784–3788.
- Betti, N. A., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives.
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubChem. 1-Aminopyrrolidin-2-one. [Link]
Sources
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. Synthesis and pharmacological properties of new N-aminoalkyl-2-pyrrolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Cyclohexyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. compoundchem.com [compoundchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 9. N-Cyclohexyl-2-pyrrolidone(6837-24-7) 1H NMR [m.chemicalbook.com]
